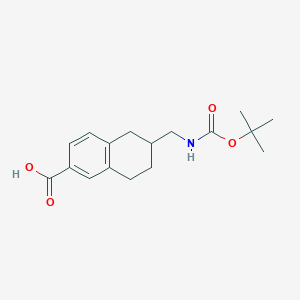

6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Description

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-11-4-5-13-9-14(15(19)20)7-6-12(13)8-11/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,21)(H,19,20) |

InChI Key |

DNSGLSRUOXEMMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC2=C(C1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

Aminomethylation at Position 6

The amino methyl group is introduced at the 6-position typically by:

Reductive amination: Reacting 6-formyl or 6-oxo derivatives of the tetrahydronaphthalene carboxylic acid with an amine source, followed by reduction (e.g., using sodium cyanoborohydride or hydrogenation catalysts).

Alternatively, direct amination of halogenated intermediates (e.g., 6-bromo or 6-iodo derivatives) via nucleophilic substitution with amine reagents can be employed.

Boc Protection of the Amino Group

The free amino group is protected using tert-butoxycarbonyl (Boc) protection , a standard method for amine protection in organic synthesis:

Purification and Characterization

- The product is purified by column chromatography or recrystallization.

- Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the identity and purity of the compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Aminomethylation | Amine source + reducing agent (e.g., NaBH3CN) | Methanol, THF, or DCM | 0°C to RT | Reductive amination preferred for selectivity |

| Boc Protection | Di-tert-butyl dicarbonate + base (e.g., Et3N) | Dichloromethane, THF | RT, 2-24 hours | Protects amino group, prevents side reactions |

| Purification | Silica gel chromatography or recrystallization | Various solvents | Ambient | Ensures high purity |

Research Findings and Notes

- The Boc protecting group is favored due to its stability under neutral and basic conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

- Reaction yields for the Boc-protected amino methylated tetrahydronaphthalene carboxylic acid typically range from 60% to 85%, depending on the purity of starting materials and reaction optimization.

- Analytical data such as melting points, NMR chemical shifts, and mass spectra are consistent with the expected structure, confirming successful synthesis and protection.

- The synthetic route allows for modification of the amino substituent, enabling derivatization for medicinal chemistry applications.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Starting Material | Use of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | Commercial or synthesized scaffold | Provides core structure |

| 2. Aminomethylation | Introduction of amino methyl group at position 6 | Reductive amination (amine + reducing agent) | Selective functionalization |

| 3. Boc Protection | Protection of amino group with Boc group | Di-tert-butyl dicarbonate + base | Amino group protected for stability |

| 4. Purification & Analysis | Chromatography and spectroscopic confirmation | Silica gel, NMR, MS | Ensures product purity and identity |

Chemical Reactions Analysis

Types of Reactions

6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the compound into reduced forms.

Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for mild deprotection of the Boc group , sodium borohydride for reduction reactions , and various oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using oxalyl chloride in methanol can yield the free amine , while reduction with sodium borohydride can produce the corresponding alcohol .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its role in drug development. It serves as a precursor for various pharmaceutical agents, particularly those targeting neurological disorders and cancer therapies. The following are key applications:

- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize bioactive molecules that exhibit anti-inflammatory and analgesic properties. Its structural features allow it to interact effectively with biological targets.

- Prodrug Development : Due to its ability to modify the pharmacokinetic properties of active drugs, it can be employed in creating prodrugs that enhance bioavailability and reduce toxicity.

Organic Synthesis

In organic synthesis, 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid acts as an important building block:

- Functionalization Reactions : The compound can undergo various functionalization reactions to introduce different functional groups, making it versatile for synthesizing diverse organic compounds.

- Chiral Synthesis : It can be used in asymmetric synthesis due to the presence of chiral centers that facilitate the production of enantiomerically pure compounds.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in the synthesis of novel anticancer agents. The derivatives synthesized showed promising activity against specific cancer cell lines, indicating its potential utility in developing new cancer therapies.

Case Study 2: Neuroprotective Compounds

Research has highlighted the effectiveness of derivatives of this compound in neuroprotection. In vitro studies showed that these compounds could reduce neuronal apoptosis induced by oxidative stress, suggesting applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc-protected amino group can be selectively deprotected under mild conditions, allowing for subsequent reactions with other molecules. The tetrahydronaphthalene carboxylic acid structure provides a stable framework for these interactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

Biological Activity

6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, also known by its chemical identifier CID 23359766, exhibits significant biological activity that has been explored in various studies. This compound belongs to the class of organic compounds known as gamma-keto acids and derivatives, which are characterized by their diverse reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , and its structure includes a tetrahydronaphthalene core with a carboxylic acid and a tert-butoxycarbonyl (Boc) amino group. The presence of these functional groups contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 291.35 g/mol |

| Chemical Formula | C16H21NO4 |

| IUPAC Name | This compound |

| CAS Number | Not available |

1. Antiviral and Anticancer Properties

Research indicates that derivatives of tetrahydronaphthalene compounds have shown promising antiviral and anticancer activities. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines as well as antiviral properties against specific viruses .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that the radical-mediated mechanisms involved in the transformations of related compounds may play a role in their biological efficacy. For example, the radical mechanism might facilitate the selective functionalization of C–H bonds in target molecules .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. In medicinal chemistry, substituents like the Boc group can enhance solubility and stability while potentially affecting receptor binding .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of tetrahydronaphthalene derivatives, including those with similar functional groups to our compound. The results demonstrated that these compounds inhibited cell proliferation in several cancer cell lines, suggesting a potential pathway for drug development .

Case Study 2: Antiviral Effects

Another research focused on the antiviral properties of naphthalene derivatives. The findings indicated that certain modifications led to enhanced activity against viral infections, highlighting the importance of structural variations in optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.